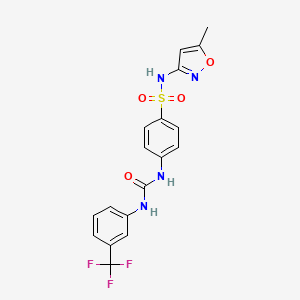

![molecular formula C25H32N3NiO3- B3023337 [N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel CAS No. 847654-16-4](/img/structure/B3023337.png)

[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel

Descripción general

Descripción

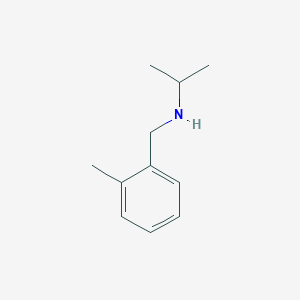

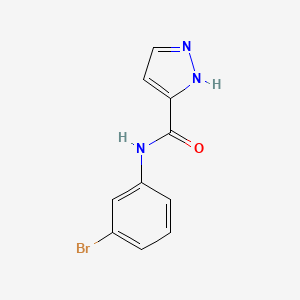

The compound , "[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel", appears to be a nickel(II) complex with a ligand that has a benzylidene linkage to a glycinate moiety, which is further substituted with dibutylglycinamido groups. This type of complex is likely to exhibit interesting coordination chemistry due to the presence of multiple donor atoms and the potential for varied geometries around the nickel center.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar nickel(II) complexes are typically synthesized through the reaction of nickel salts with the corresponding ligands in suitable solvents. For instance, nickel(II) complexes with bulky N-heterocyclic carbene ligands have been prepared and characterized, indicating that the synthesis of nickel complexes with various ligands is well-established . Electrochemical synthesis is another method used to prepare nickel complexes, as seen in the formation of nickel(II) complexes with N[(2-hydroxyphenyl)methylidine]-N'-tosylbenzene-1,2-diamine .

Molecular Structure Analysis

Nickel(II) complexes often adopt a square-planar or octahedral geometry, depending on the ligand environment. For example, nickel(II) bis(benzimidazolin-2-ylidene) complexes exhibit a square-planar geometry with a trans arrangement of carbene ligands . In another case, a nickel(II) complex with N-phthaloylglycinato ligands forms a trimeric H-bonded structure with a distorted octahedral environment around the nickel(II) ion . These examples suggest that the molecular structure of the compound would also likely exhibit a square-planar or octahedral geometry, depending on the steric and electronic demands of the ligands.

Chemical Reactions Analysis

Nickel(II) complexes are known to participate in various chemical reactions, including catalytic processes. For instance, nickel(II) complexes with bulky ligands have been shown to exhibit catalytic activities . Additionally, nickel(II) complexes can be involved in polymerization reactions, as demonstrated by nickel(II) dibromide complexes that are highly active in the polymerization of ethylene .

Physical and Chemical Properties Analysis

The physical and chemical properties of nickel(II) complexes are influenced by their molecular structure and the nature of their ligands. For example, the electronic, IR, and NMR spectra of nickel(II) complexes provide insights into their structure and bonding . The thermal stability of nickel(II) complexes can be assessed through thermogravimetric analysis, as seen in the study of N-phthaloylglycinate nickel(II) complexes . Photocatalytic properties are another aspect of nickel(II) complexes, with several coordination polymers showing potential in this area .

Aplicaciones Científicas De Investigación

Catalytic Applications

Nickel-catalyzed processes are pivotal in organic synthesis. For example, Mensah, Yu, and Nguyen (2010) highlighted the use of nickel catalysts in the stereoselective glycosylation process. This method allows for the efficient synthesis of 1,2-cis-2-amino glycosides, which are integral components of biologically significant oligosaccharides and glycopeptides. The process features high yields, excellent levels of α-selectivity, and requires only a substoichiometric amount of nickel, underscoring nickel's effectiveness in catalyzing complex organic transformations with remarkable selectivity and efficiency. This advancement facilitates the synthesis of heparin disaccharides and GPI anchor pseudodisaccharides, showcasing nickel's versatile catalytic capabilities in synthesizing complex biological molecules (Mensah, Yu, & Nguyen, 2010).

Material Synthesis

Nickel complexes are also instrumental in the synthesis of advanced materials. For instance, Wu et al. (2017) demonstrated the preparation of nickel-organic framework compounds, which upon calcination yield nickel/nickel oxide nanoparticles. These nanoparticles exhibit excellent electrocatalytic properties for the electrooxidation of urea, suggesting potential applications in energy conversion and storage technologies. This research illustrates the role of nickel complexes in developing materials with significant applications in electrochemical devices, highlighting their importance in addressing energy challenges (Wu, Chen, Lai, & Sie, 2017).

Antibacterial Activities

Transition metal complexes, including those of nickel, have been explored for their antibacterial properties. Islam et al. (2013) synthesized a series of nickel Schiff base complexes and evaluated their antibacterial activities against various pathogenic bacteria. Their findings indicate that these complexes exhibit significant antibacterial activity, which varies depending on the bacterial strain. This study underscores the potential of nickel complexes in the development of new antibacterial agents, offering a promising avenue for combating microbial resistance (Islam, Shahriar, Islam, Jesmin, Ali, & Khanam, 2013).

Supercapacitor Applications

Nickel phosphate, synthesized through various methods including those involving nickel complexes, has been identified as a promising electrode material for supercapacitors. Omar et al. (2016) synthesized nickel phosphate nanoparticles via a sonochemical method and demonstrated their superior specific capacity, highlighting the potential of nickel-based materials in energy storage applications. This research illustrates nickel complexes' contribution to developing high-performance supercapacitors, critical for advancing portable electronics and renewable energy systems (Omar, Numan, Duraisamy, Bashir, Ramesh, & Ramesh, 2016).

Safety and Hazards

This compound is classified as dangerous. It may cause damage to organs through prolonged or repeated exposure, cause an allergic skin reaction, cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause cancer . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and washing skin thoroughly after handling .

Propiedades

IUPAC Name |

[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]-[2-(dibutylamino)acetyl]azanide;nickel | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O3.Ni/c1-3-5-16-28(17-6-4-2)19-23(29)27-22-15-11-10-14-21(22)25(26-18-24(30)31)20-12-8-7-9-13-20;/h7-15H,3-6,16-19H2,1-2H3,(H2,26,27,29,30,31);/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRACNTKYERUCFU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC(=O)[N-]C1=CC=CC=C1C(=NCC(=O)O)C2=CC=CC=C2.[Ni] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N3NiO3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel | |

CAS RN |

847654-16-4 | |

| Record name | [N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine](/img/structure/B3023272.png)

![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine](/img/structure/B3023273.png)

![N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3023274.png)